1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one
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Description
1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H20ClFN6O and its molecular weight is 438.89. The purity is usually 95%.
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Biological Activity
The compound 1-(3-{[7-Chloro-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}propyl)pyrrolidin-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, particularly its cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure characterized by:
- A triazoloquinazoline core , which is known for its pharmacological properties.
- A pyrrolidinone moiety , contributing to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of triazoloquinazolines exhibit significant biological activities, particularly as potential anticancer agents. The following sections summarize key findings regarding the biological activity of the compound.
Cytotoxicity Studies
Recent studies have demonstrated that the compound exhibits notable cytotoxic effects against various cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
HCT-116 | 2.44 |
HepG2 | 6.29 |
These values suggest that the compound is significantly cytotoxic, particularly against the HCT-116 cell line, which is indicative of its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II (Topo II) activity. The intercalation disrupts DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells.
Topoisomerase II Inhibition
The compound has been shown to inhibit Topo II with an IC50 value of 15.16 µM, highlighting its role in disrupting DNA topology during replication .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the triazoloquinazoline core can significantly affect biological activity. Key observations include:
- Substituent Effects : The presence of a trifluoromethyl group enhances lipophilicity and binding affinity to target receptors, improving cytotoxicity.
- Amino Group Variations : Different amines attached to the triazoloquinazoline core influence cytotoxic potency. For example, propylamine derivatives showed superior activity compared to bulky amines like cyclohexylamine .
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
- In Vitro Studies : Various derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The most active derivatives were identified based on their IC50 values and mechanisms of action.
- Comparative Analysis : When compared to standard chemotherapeutic agents like doxorubicin, certain derivatives exhibited comparable or superior cytotoxic effects against specific cancer cell lines .
Properties
IUPAC Name |
1-[3-[[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]propyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClFN6O/c23-15-7-8-18-17(13-15)21(25-9-3-11-29-10-2-6-19(29)31)26-22-20(27-28-30(18)22)14-4-1-5-16(24)12-14/h1,4-5,7-8,12-13H,2-3,6,9-11H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAGVBWUWZLZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClFN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.